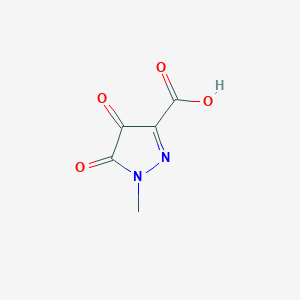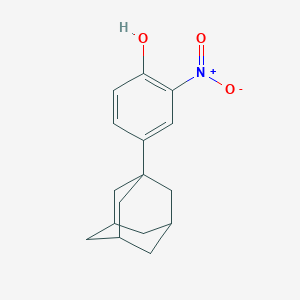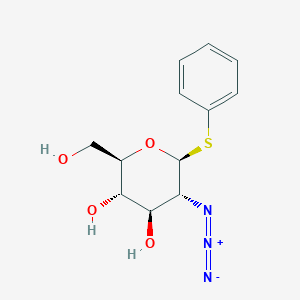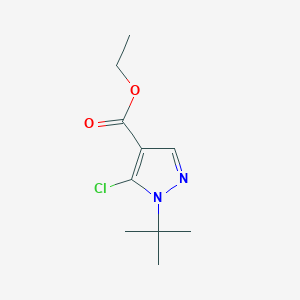
4-fluoro-N-(3-fluorophenyl)benzamide
Vue d'ensemble
Description
4-fluoro-N-(3-fluorophenyl)benzamide, also known as Benzamide, N-(4-fluorophenyl)-3-fluoro-, is a chemical compound with the molecular formula C13H9F2NO . It has a molecular weight of 233.2135 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H9F2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Crystal Structure Analysis :
- 4-fluoro-N-(3-fluorophenyl)benzamide shows concomitant polymorphism due to disorder in its crystal structure. This includes variations in hydrogen bonding and weak interactions like C−H···F and F···F interactions, contributing to packing polymorphism (Chopra & Row, 2008).
- Analysis of dimorphic forms of related compounds in non-centrosymmetric environments revealed that strong hydrogen bonds and weak intermolecular interactions are crucial for their observed symmetry and packing (Chopra & Row, 2005).
Pharmacological Applications :
- A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to this compound, for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This highlights its potential application in neuroimaging and diagnostics (Kepe et al., 2006).
Material Science and Spectroscopy :
- Vibrational spectroscopy studies, including Fourier transform infrared and Raman spectra, have been conducted on similar compounds. These studies provide insights into molecular interactions and charge transfer processes, useful in material science and molecular engineering (Ushakumari et al., 2008).
- The synthesis and characterization of related heterocyclic derivatives have been explored, with applications in the development of new materials and chemical processes (Pancrazzi et al., 2017).
Antimicrobial and Antifungal Properties :
- Certain derivatives of this compound have shown significant antimicrobial and antifungal activities, indicating potential applications in medical and environmental sciences (Limban et al., 2011).
Chemical Bond Analysis and Theoretical Studies :
- Studies have focused on the nature and occurrence of short H-bonds with organic fluorine in molecular crystals, providing valuable insights for the design of fluorine-containing pharmaceuticals and materials (Panini & Chopra, 2014).
Synthesis and Chemical Properties :
- Research has also delved into the synthesis and structural properties of halogen-substituted benzanilides, contributing to the understanding of weak interactions involving halogens in these compounds (Chopra & Row, 2005).
Propriétés
IUPAC Name |
4-fluoro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYECADNLQPTDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)





